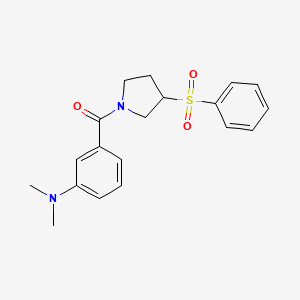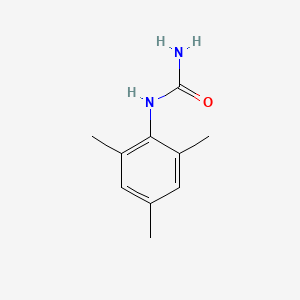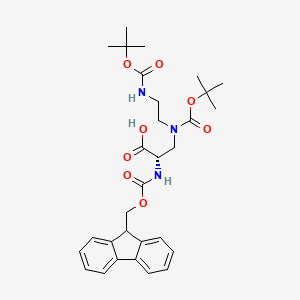![molecular formula C18H17BrN4O2S B2859480 6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile CAS No. 2415516-48-0](/img/structure/B2859480.png)
6-[5-(2-Bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups, including a bromophenyl group, a sulfonyl group, a pyrrolo[3,4-c]pyrrol ring, and a pyridine ring with a nitrile group. These functional groups suggest that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The bromophenyl and sulfonyl groups are likely to add significant steric bulk, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the bromine atom (which is a good leaving group), the nitrile group (which can act as a nucleophile or electrophile), and the sulfonyl group (which is often involved in substitution reactions) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a nitrile group could increase its polarity, and the bromophenyl group could increase its molecular weight .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antibacterial Activity of Pyrrolidin-3-cyanopyridine Derivatives : A study by Bogdanowicz et al. (2013) detailed the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, demonstrating antimicrobial activity against aerobic and anaerobic bacteria with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL. These derivatives were synthesized using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, suggesting the potential of related compounds in antimicrobial research (Bogdanowicz et al., 2013).
Chemical Synthesis and Characterization
- Synthesis of Sulfonated Tetrahydropyridine Derivatives : An et al. (2017) reported on a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates to produce sulfonated tetrahydropyridine derivatives under mild conditions. This study highlights a method for synthesizing complex pyridine derivatives, which could be relevant for the chemical synthesis of the compound (An & Wu, 2017).
Structural and Molecular Studies
- Crystal Structure of Pyrrolidine and Dihydropyran Derivatives : Chinnakali et al. (2009) investigated the crystal structure of a compound with a pyrrolidine ring, showing that the sulfonyl group and pyrrolidine rings adopt specific conformations. This research provides insight into how the structural elements of similar compounds might influence their physical and chemical properties (Chinnakali et al., 2009).
Potential Applications in Material Science
- Luminescent Polymers with Pyrrolo[3,4-c]pyrrole-1,4-dione Units : Zhang and Tieke (2008) synthesized polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, demonstrating strong fluorescence and solubility in organic solvents. This research suggests potential applications of related compounds in the development of luminescent materials (Zhang & Tieke, 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
6-[5-(2-bromophenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2S/c19-16-3-1-2-4-17(16)26(24,25)23-11-14-9-22(10-15(14)12-23)18-6-5-13(7-20)8-21-18/h1-6,8,14-15H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOSGMDSAQIQYSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)S(=O)(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]propanoic acid](/img/structure/B2859398.png)
![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)





![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)


![5-Amino-1-[5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carbonitrile](/img/structure/B2859411.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2859414.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859420.png)